Structural Differentiation: The Critical 2-Hydroxy Substituent for Synthetic Utility
The compound is structurally defined by the presence of a C-2 hydroxyl group, a feature absent in the closest commercially available analog, methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 1240513-30-7) . While the analog possesses the same methoxy and methyl ester motifs, it lacks the hydroxyl, resulting in a molecular formula of C14H16O4 (vs. C14H16O5 for the target compound). The presence of the 2-OH group enables subsequent O-alkylation or acylation reactions that are impossible with the deoxy analog. This is particularly relevant because the primary patent describing the 5-LOX inhibitor class explicitly requires a hydroxyl or amino group at this position (R1 = methyl or amino) for the final pharmacophore [1].
| Evidence Dimension | Presence of key synthetic handle (C-2 hydroxyl group) |
|---|---|
| Target Compound Data | C14H16O5 (MW 264.27); contains 2-OH, 5-OCH3, 6-OCH3, 1-COOCH3 |
| Comparator Or Baseline | Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 1240513-30-7): C14H16O4 (MW 248.27); lacks 2-OH |
| Quantified Difference | Exact mass difference of 15.999 u (one oxygen atom); one additional H-bond donor |
| Conditions | Structural analysis based on CAS registry data and molecular formula comparison |
Why This Matters
The hydroxyl group is a structural prerequisite for synthesizing the active 5-LOX inhibitors; its absence precludes the use of the deoxy analog as a viable intermediate.
- [1] Grunenthal Gesellschaft mit beschränkter Haftung. Substituted 3,4-dihydronaphthalene, pharmaceutic containing the compound, and their preparation. Japanese Patent JP3163173B2, published May 8, 2001. View Source
